(2E)-N-(3-nitroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

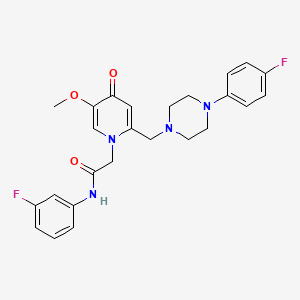

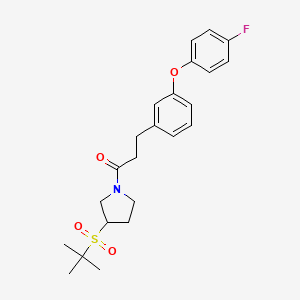

The scientific interest in thiazole derivatives and nitro-substituted compounds stems from their wide range of applications, including their role as building blocks in organic synthesis and potential utility in various fields such as materials science and pharmacology. Although the exact compound "(2E)-N-(3-nitroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide" does not appear in the literature, related compounds offer a foundation to understand the potential synthesis, structure, and properties of such molecules.

Synthesis Analysis

Research on related thiazole derivatives demonstrates diverse synthetic pathways, including the reaction of nitrophenyl isocyanides with transition metals to yield benzannulated N-heterocyclic carbene ligands (Hahn et al., 2004). Another pathway involves the formation of N-heteroarylamidines of 1,2,3-thiadiazole-4-carboxylic acid from cyanothioacetamides and nitroimidazoles (Belyaev et al., 2016).

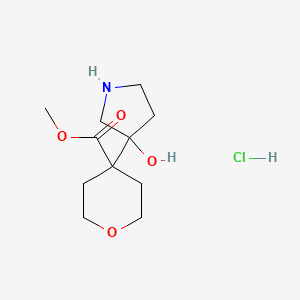

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structures of these compounds. For example, the molecular structure of synthesized benzimidazolylidene complexes was established through X-ray crystallography (Hahn et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of thiazole derivatives involves interactions with nucleophiles and electrophiles, leading to various products depending on the substituents and reaction conditions. For instance, reactions of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole reveal its versatility in forming N-substituted indole-2-thiols and benzo[b]thiophenes (Androsov & Neckers, 2007).

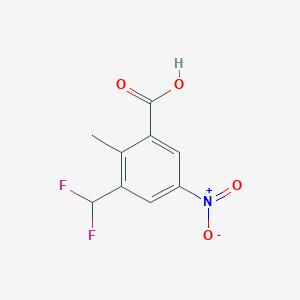

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for the practical applications of these compounds. While specific data for the requested compound are not available, analogous compounds exhibit unique properties that facilitate their identification and application in various fields.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards specific reagents, define the utility of thiazole derivatives in synthesis and other chemical processes. The ability of substituted 2-aminobenzothiazoles to act as selective sensors for cyanide in aqueous media exemplifies the functional utility of these molecules (Elsafy et al., 2018).

Wissenschaftliche Forschungsanwendungen

Cyanide Detection

A study by Elsafy et al. (2018) demonstrates the use of compounds similar to the given chemical, specifically in the detection of cyanide ions in aqueous media. These compounds were shown to be sensitive and selective sensors for cyanide, displaying a colorimetric change upon interaction with cyanide. This type of chemical is valuable in environmental monitoring and safety applications (Elsafy et al., 2018).

Synthesis of Complex Compounds

Hahn et al. (2004) explored the synthesis of benzannulated N-heterocyclic carbene ligands from 2-nitrophenyl isocyanide, a compound related to the query. This research contributes to the field of organometallic chemistry, providing insights into the synthesis of complex ligands that can be used in catalysis and material science (Hahn et al., 2004).

Spectroscopic Characterization

Salian et al. (2017) focused on the synthesis and spectroscopic characterization of a compound that includes elements of the query chemical, specifically for its potential applications in material science and molecular engineering (Salian et al., 2017).

Molecular Probes Development

Kumar and Kumar (2009) developed molecular probes based on a similar chemical structure for the estimation of cyanide ion. This research is significant for developing tools in analytical chemistry, particularly for detecting and measuring specific ions in various environments (Kumar & Kumar, 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2E)-N-(3-nitroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N6O4S/c18-9-15(21-20-12-2-1-3-14(8-12)23(26)27)17-19-16(10-28-17)11-4-6-13(7-5-11)22(24)25/h1-8,10,20H/b21-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKKRHGRVLEKBK-RCCKNPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(3-nitroanilino)-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)

![4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2486232.png)

![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)

![N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2486236.png)

![3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2486238.png)

![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486241.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2486243.png)

![2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2486247.png)